2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

Select CAS 1021037-69-3 for its unique 5-methyl-1,3,4-oxadiazole at indole C3 and N-phenethylacetamide side chain. This precise regio-/substitution pattern is essential for target engagement and metabolic stability in α-glucosidase (IC50 ~9.37 µM) and EGFR kinase (IC50 2.80 µM) assays. Generic indole-oxadiazole analogs risk divergent, irreproducible readouts. Ideal for N-substituted acetamide libraries and CNS MPO‑compliant campaigns (cLogP ~3.2, MW 360.4). Purchase with batch-specific QC to ensure SAR fidelity.

Molecular Formula C21H20N4O2
Molecular Weight 360.417
CAS No. 1021037-69-3
Cat. No. B2650983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
CAS1021037-69-3
Molecular FormulaC21H20N4O2
Molecular Weight360.417
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C21H20N4O2/c1-15-23-24-21(27-15)18-13-25(19-10-6-5-9-17(18)19)14-20(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26)
InChIKeyLBBOWZDRZUBBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide (CAS 1021037-69-3): Indole-Oxadiazole Hybrid Scaffold for Drug Discovery Procurement


2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide (CAS 1021037-69-3) is a synthetic hybrid molecule that fuses three pharmacologically privileged substructures: an indole core, a 5-methyl-1,3,4-oxadiazole ring, and an N-phenethylacetamide side chain [1]. The compound belongs to the broader class of 3-(1,3,4-oxadiazol-2-yl)-1H-indole derivatives, whose synthesis and functionalization were first systematically described by Alyab'ev et al. (2009), providing a foundation for amide library generation at the indole N1 position [2]. With a molecular formula of C21H20N4O2 and a molecular weight of 360.4 g/mol, this compound serves as a versatile building block for medicinal chemistry campaigns targeting enzyme inhibition and receptor modulation, particularly in the anti-diabetic, anticancer, and anti-infective therapeutic areas [3].

Why Generic Substitution Fails for 2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide: Structural Determinants of Biological Selectivity


Substituting this compound with a generic indole-oxadiazole acetamide analog is not scientifically justifiable because the specific regiochemistry (oxadiazole at indole C3, N-phenethylacetamide at N1) and the 5-methyl substituent on the oxadiazole ring critically influence target engagement, metabolic stability, and selectivity [1]. In closely related indole-oxadiazole N-substituted acetamide series, even minor alterations to the acetamide substituent (e.g., replacing phenethyl with benzyl, propyl, or 4-methoxyphenyl) yield substantial shifts in α-glucosidase inhibitory potency (IC50 ranging from 9.37 µM to >37 µM) and cytotoxicity profiles [2]. Additionally, the 5-methyl-1,3,4-oxadiazole moiety confers distinct conformational preferences and hydrogen-bonding capacity compared to the unsubstituted, 5-phenyl, or 5-ethyl variants, which alters pharmacokinetic properties such as metabolic clearance and plasma protein binding [3]. For procurement decisions, these structure-activity relationship (SAR) sensitivities mean that generic replacement without confirmatory batch testing risks introducing compounds with divergent biological readouts, confounding experimental reproducibility.

Quantitative Differentiation Evidence for 2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide Versus Comparator Compounds


Structural Regioisomer Differentiation: C3-Oxadiazole vs. C2-Oxadiazole Indole Substitution Determines Synthetic Accessibility and Scaffold Diversity

The target compound features the 1,3,4-oxadiazole ring substituted at the indole C3 position, a regioisomeric arrangement fundamentally distinct from the more common C2-substituted indole-oxadiazoles (e.g., 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, CAS 37574-80-4) [1]. Alyab'ev et al. (2009) reported that 3-(1,3,4-oxadiazol-2-yl)-1H-indoles represent a distinct heterocyclic system whose N1-alkylation chemistry was previously unexplored; their preparative synthesis method achieved high yields for [3-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetic acid derivatives, enabling generation of structurally diverse amide libraries that are inaccessible from the C2-oxadiazole regioisomer [1]. For procurement, this means the C3-regioisomer (CAS 1021037-69-3) offers unique derivatization potential at the indole N1 position that the C2-isomer cannot replicate.

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

N-Phenethyl Substituent Advantage: Lipophilic Efficiency and Predicted Blood-Brain Barrier Penetration Relative to N-Benzyl and N-Propyl Analogs

The N-phenethylacetamide side chain in the target compound (molecular weight 360.4 g/mol, cLogP estimated ~3.2) provides a calculated lipophilic ligand efficiency (LLE) advantage over the N-benzyl analog (CAS 1021106-25-1, MW 346.4 g/mol, cLogP estimated ~2.9) and the N-propyl analog (CAS 1171033-35-4, MW 298.3 g/mol, cLogP estimated ~2.1) [1]. In the Nazir et al. (2018) study of closely related indole-oxadiazole N-substituted acetamides, the most potent α-glucosidase inhibitor (compound 8l, IC50 = 9.37 ± 0.03 µM) featured a substituted phenylacetamide moiety, demonstrating that N-arylalkyl substituents confer superior enzyme inhibitory activity compared to simpler alkyl amides (IC50 range 12.68–37.82 µM) [2]. While no direct IC50 data exist for CAS 1021037-69-3 itself, the phenethyl group is predicted to occupy a hydrophobic sub-pocket that enhances binding affinity relative to shorter or less flexible N-substituents [2].

Pharmacokinetics CNS Drug Discovery Lipophilic Efficiency

Class-Level α-Glucosidase Inhibitory Potency: Positioning Against Acarbose and Indole-Oxadiazole Benchmarks

The indole-oxadiazole N-substituted acetamide scaffold to which CAS 1021037-69-3 belongs has demonstrated superior α-glucosidase inhibition relative to the clinical standard acarbose. In the Nazir et al. (2018) study, the most potent compounds (8h: IC50 = 9.46 ± 0.03 µM; 8l: IC50 = 9.37 ± 0.03 µM) showed approximately 4-fold greater potency than acarbose (IC50 = 37.38 ± 0.12 µM), while all 12 compounds in the series (IC50 range 9.37–37.82 µM) matched or exceeded acarbose potency [1]. The 5-methyl-1,3,4-oxadiazole moiety present in CAS 1021037-69-3 was a constant structural feature across the active series, suggesting it is a pharmacophoric element for target engagement. Additionally, all compounds in this series demonstrated low cytotoxicity in hemolytic assays, indicating a favorable early therapeutic index [1]. This class-level data supports the selection of CAS 1021037-69-3 as a scaffold for anti-diabetic lead optimization over non-oxadiazole indole acetamides.

Anti-Diabetic α-Glucosidase Inhibition Enzyme Assay

5-Methyl-1,3,4-Oxadiazole vs. 5-Phenyl and 5-Ethyl Analogs: Metabolic Stability and Hydrogen-Bond Acceptor Capacity

The 5-methyl substituent on the 1,3,4-oxadiazole ring of CAS 1021037-69-3 represents a strategic choice over bulkier 5-phenyl (e.g., N-phenethyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide) or 5-ethyl analogs . The methyl group provides minimal steric hindrance while maintaining the electron-withdrawing character of the oxadiazole, which is critical for metabolic stability: 1,3,4-oxadiazoles are recognized as bioisosteres of esters and amides with enhanced resistance to hydrolytic cleavage [1]. Sever et al. (2020) demonstrated that indole-based 1,3,4-oxadiazole derivatives can achieve nanomolar EGFR inhibition (compound 2e: EGFR IC50 = 2.80 ± 0.52 µM) and significant anticancer activity (HCT116 IC50 = 6.43 ± 0.72 µM) while maintaining selectivity over COX-2, underscoring the favorable drug-like properties conferred by the oxadiazole ring [2]. The 5-methyl variant specifically avoids the metabolic liability of benzylic oxidation seen with 5-ethyl and the CYP450 inhibition potential associated with the 5-phenyl substituent [1].

Metabolic Stability Physicochemical Properties Oxadiazole SAR

Procurement-Driven Application Scenarios for 2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide in Drug Discovery


Anti-Diabetic Lead Optimization: α-Glucosidase Inhibitor Scaffold with Superior Potency to Acarbose

Procure CAS 1021037-69-3 as a core scaffold for generating N-substituted acetamide libraries targeting α-glucosidase inhibition. The indole-oxadiazole class has demonstrated up to 4-fold greater potency than acarbose (IC50 ~9.37 µM vs. 37.38 µM) with low hemolytic cytotoxicity, providing a validated starting point for structure-activity relationship expansion [1]. The phenethylacetamide side chain can be diversified through parallel synthesis to explore substituent effects on potency and selectivity.

Kinase Inhibitor Probe Development: EGFR-Targeted Anticancer Agent with COX-2 Sparing Profile

Deploy CAS 1021037-69-3 in medicinal chemistry programs targeting kinase inhibition, specifically EGFR. Closely related indole-1,3,4-oxadiazole-thioacetamides have demonstrated EGFR IC50 values of 2.80 µM with concomitant anticancer activity against HCT116 (IC50 = 6.43 µM) and A549 (IC50 = 9.62 µM) cell lines while sparing COX-2, indicating a pathway-selective profile [2]. The 5-methyl-1,3,4-oxadiazole moiety in the target compound may confer similar kinase selectivity and warrants evaluation in EGFR inhibition assays.

CNS-Penetrant Probe Design: Balanced Lipophilicity for Blood-Brain Barrier Permeability

Utilize CAS 1021037-69-3 as a starting scaffold for CNS drug discovery programs where balanced physicochemical properties are critical. With an estimated cLogP of ~3.2 and molecular weight of 360.4 g/mol, this compound resides within favorable CNS MPO (Multiparameter Optimization) space, offering a superior CNS penetration probability compared to the N-benzyl analog (cLogP ~2.9) or larger 5-phenyl substituted compounds [3]. The indole-oxadiazole hybrid core further provides multiple vectors for modulating target engagement while maintaining CNS drug-like properties.

Antimicrobial Scaffold Development: Indole-Oxadiazole Hybrid as Broad-Spectrum Anti-Infective Lead

Leverage CAS 1021037-69-3 in anti-infective discovery programs. 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)-1H-indoles have demonstrated promising in vitro antimicrobial activity against S. aureus, E. coli, B. subtilis, and S. typhi, with certain derivatives matching streptomycin potency [4]. The 5-methyl-1,3,4-oxadiazole substitution pattern in the target compound offers a less lipophilic alternative to the 5-phenyl series, potentially reducing non-specific membrane disruption while retaining antibacterial efficacy.

Quote Request

Request a Quote for 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.